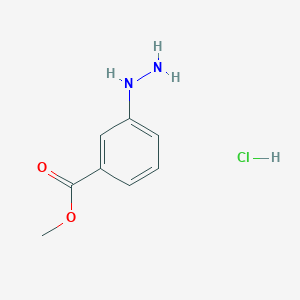

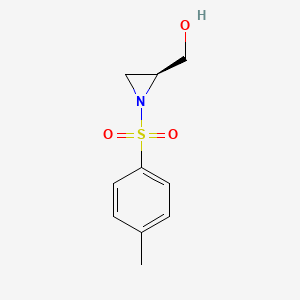

tert-Butyl (1,3-bis(benzyloxy)propan-2-yl)carbamate

Übersicht

Beschreibung

“tert-Butyl (1,3-bis(benzyloxy)propan-2-yl)carbamate” is an organic compound . It is available for purchase from various chemical suppliers .

Physical And Chemical Properties Analysis

“this compound” is a deliquescent compound and should avoid contact with moisture and humidity . More detailed physical and chemical properties can be found on various chemical databases .Wissenschaftliche Forschungsanwendungen

Synthetic Applications

Catalytic Non-Enzymatic Kinetic Resolution : This study highlights the significance of catalytic non-enzymatic procedures for resolving racemic compounds, offering high enantioselectivity and yield for products and starting materials. This approach is crucial in asymmetric organic synthesis, showcasing the potential utility of tert-butyl derivatives in synthetic chemistry (Pellissier, 2011).

Selective Organic Synthesis : Research on using metal cation-exchanged clay as catalysts for various organic syntheses, including the Friedel-Crafts alkylation, showcases the versatility of tert-butyl derivatives in facilitating selective and efficient chemical reactions (Tateiwa & Uemura, 1997).

Environmental Fate and Impact

Biodegradation and Fate in Soil and Groundwater : The review on the biodegradation and fate of ethyl tert-butyl ether (ETBE), a compound related to tert-butyl derivatives, in soil and groundwater, offers insights into the microbial capacity to degrade such compounds, potentially implicating similar pathways for tert-butyl derivatives (Thornton et al., 2020).

Environmental Behavior and Fate of MTBE : This study reviews the environmental behavior and fate of methyl tert-butyl ether (MTBE), highlighting its solubility, transport in groundwater, and resistance to biodegradation. These findings can provide context for understanding the environmental impact of related tert-butyl compounds (Squillace et al., 1997).

Toxicological Assessments

Synthetic Phenolic Antioxidants Review : A comprehensive review of the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants, including tert-butyl derivatives, underlines potential health risks and environmental concerns. This highlights the need for future studies on novel, less toxic phenolic antioxidants (Liu & Mabury, 2020).

Reassessment of Cancer Potency and Modes of Action for MTBE and its Metabolites : This research provides a critical reassessment of the cancer potency of methyl tert-butyl ether (MTBE) and its metabolites, incorporating modes of action and suggesting minimal human cancer and non-cancer risks. Such analyses are essential for understanding the health implications of tert-butyl derivatives (Bogen & Heilman, 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl N-[1,3-bis(phenylmethoxy)propan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO4/c1-22(2,3)27-21(24)23-20(16-25-14-18-10-6-4-7-11-18)17-26-15-19-12-8-5-9-13-19/h4-13,20H,14-17H2,1-3H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNZDORGDMAKNOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)COCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(E)-2-thienylmethylidene]-1,3-thiazolane-2,4-dione](/img/structure/B3108553.png)

![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-(methylsulfanyl)butanoate](/img/structure/B3108624.png)